molecular formula C20H16NO8P B15135116 Fluorescein-diphosphat (ammonium)

Fluorescein-diphosphat (ammonium)

Cat. No.: B15135116
M. Wt: 429.3 g/mol
InChI Key: QKVQYTIROGRBFN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein-diphosphat (ammonium) typically involves the phosphorylation of fluorescein. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the diphosphate ester .

Industrial Production Methods: In industrial settings, the production of Fluorescein-diphosphat (ammonium) involves large-scale phosphorylation reactions using automated reactors. The process includes steps like purification through crystallization or chromatography to achieve high purity levels. The final product is then converted to its ammonium salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions: Fluorescein-diphosphat (ammonium) primarily undergoes hydrolysis reactions. In the presence of alkaline phosphatase, the diphosphate groups are sequentially hydrolyzed to produce fluorescein monophosphate and then fluorescein .

Common Reagents and Conditions:

    Hydrolysis: Alkaline phosphatase in a buffered solution at an optimal pH of around 9.0.

    Oxidation and Reduction: While not common, fluorescein derivatives can undergo redox reactions under specific conditions.

Major Products:

    Hydrolysis: Fluorescein monophosphate and fluorescein.

    Oxidation: Oxidized fluorescein derivatives.

Scientific Research Applications

Fluorescein-diphosphat (ammonium) is extensively used in various scientific research fields:

Mechanism of Action

The primary mechanism of action of Fluorescein-diphosphat (ammonium) involves its hydrolysis by alkaline phosphatase. The enzyme cleaves the phosphate groups, resulting in the formation of fluorescein, which exhibits strong fluorescence. This fluorescence is used to visualize and track various biological processes. The molecular targets include enzymes like alkaline phosphatase, and the pathways involve the hydrolysis of phosphate esters .

Comparison with Similar Compounds

  • Fluorescein monophosphate
  • Fluorescein diacetate
  • Rhodamine derivatives
  • Coumarin derivatives

Comparison: Fluorescein-diphosphat (ammonium) is unique due to its dual phosphate groups, which allow for sequential hydrolysis and enhanced sensitivity in detecting enzyme activities. Compared to fluorescein monophosphate, it provides a higher signal-to-noise ratio in assays. Rhodamine and coumarin derivatives, while also fluorescent, have different excitation and emission spectra, making Fluorescein-diphosphat (ammonium) more suitable for specific applications requiring green fluorescence .

Properties

Molecular Formula

C20H16NO8P

Molecular Weight

429.3 g/mol

IUPAC Name

azane;(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate

InChI

InChI=1S/C20H13O8P.H3N/c21-11-5-7-15-17(9-11)26-18-10-12(28-29(23,24)25)6-8-16(18)20(15)14-4-2-1-3-13(14)19(22)27-20;/h1-10,21H,(H2,23,24,25);1H3

InChI Key

QKVQYTIROGRBFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OP(=O)(O)O.N

Origin of Product

United States

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